molecular formula C14H13F2N3O B5840848 1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea

1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea

Cat. No.: B5840848
M. Wt: 277.27 g/mol
InChI Key: ORNGFJKIHHSZHZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a urea moiety linked to a difluorophenyl group and a dimethylpyridinyl group. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(4-methylpyridin-2-yl)urea
  • 1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-3-yl)urea
  • 1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-4-yl)urea

Uniqueness

1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-12-4-3-10(15)7-11(12)16/h3-7H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNGFJKIHHSZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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